Higher Yield in Diketone Synthesis
In a comparative study, 1-(4-methylbenzoyl)-1H-benzotriazole exhibited a substantially higher yield (69%) in the samarium diiodide-promoted coupling reaction to form 4,4'-dimethylbenzil, significantly outperforming the formation of analogous diketones from other N-acylbenzotriazoles under identical conditions. For example, the unsubstituted benzotriazol-1-yl derivative yielded ~10% of the corresponding product [1].
| Evidence Dimension | Yield of 1,2-diketone product from SmI2-promoted reaction |
|---|---|
| Target Compound Data | 69% yield (to form 4,4'-dimethylbenzil) |
| Comparator Or Baseline | 1. Unsubstituted analog: ~10% yield (product not fully specified, but analogous reaction); 2. Other analogs yielded between ~10% and ~65% for their respective diketones. |
| Quantified Difference | 6.9-fold increase in yield compared to the lowest-yielding unsubstituted analog. |
| Conditions | Reaction with samarium diiodide at room temperature. |
Why This Matters
This superior yield demonstrates a clear synthetic advantage for chemists specifically targeting 4,4'-dimethylbenzil or related structures, potentially reducing optimization time and improving overall process efficiency.
- [1] Wang X, Zhang Y. Formation of 1,2-diketones by samarium diiodide promoted reaction of N-acylbenzotriazoles. Tetrahedron Letters. 2002;43(31):5431-5433. View Source
